

# tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

## CAS number and identifiers

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### Compound of Interest

Compound Name: *tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate*

Cat. No.: B153226

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## In-Depth Technical Guide: tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 3-(tosyloxy)piperidine-1-carboxylate**, a key building block in modern medicinal chemistry. This document outlines its chemical identifiers, physical properties, a detailed synthesis protocol, and its significant applications in the development of novel therapeutics.

## Core Identifiers and Chemical Properties

**tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate** is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a tosyl group on the hydroxyl function at the 3-position. The tosyl group serves as an excellent leaving group, making this compound a versatile intermediate for nucleophilic substitution reactions.

## Chemical Identifiers

| Identifier        | Value   |
|-------------------|---|
| CAS Number        | 85275-46-3  |
| IUPAC Name        | tert-butyl 3-(tosyloxy)piperidine-1-carboxylate   |
| Molecular Formula | C <sub>17</sub> H <sub>25</sub> NO <sub>5</sub> S   |
| Molecular Weight  | 355.45 g/mol  |
| PubChem CID       | 20468243  |
| InChI             | InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)23-14-6-5-11-18(12-14)16(19)22-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3 |
| InChIKey          | SKOKKOPKFKENHX-UHFFFAOYSA-N   |

## Physicochemical Properties

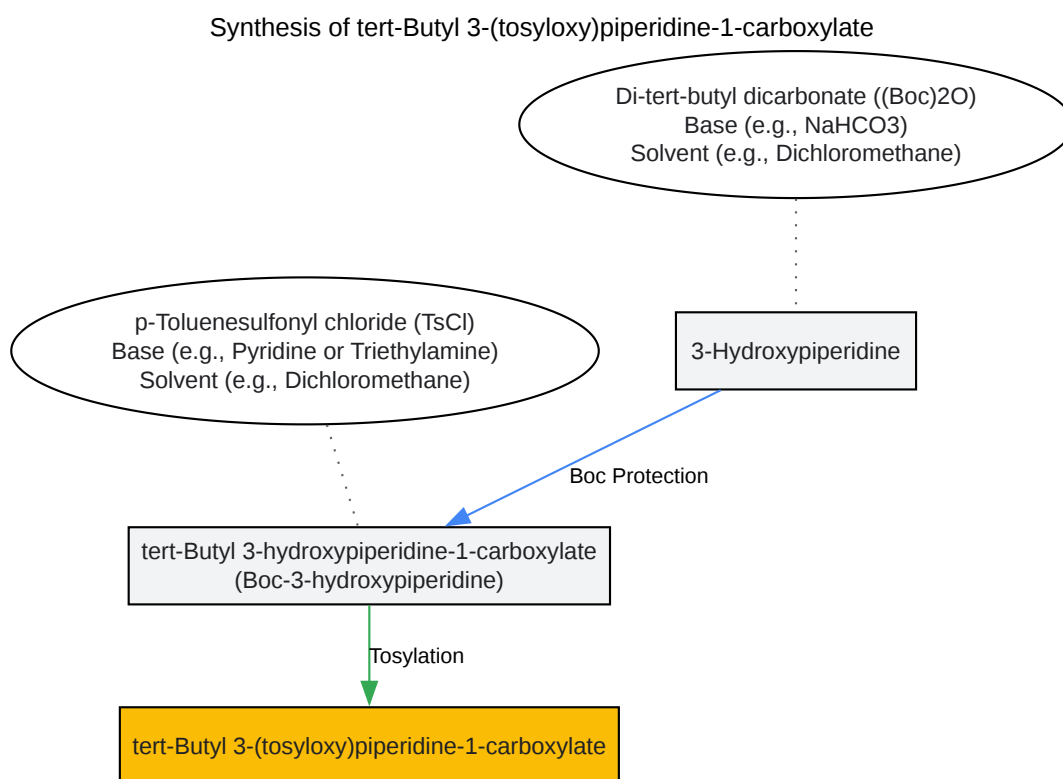
Experimental physicochemical data for **tert-butyl 3-(tosyloxy)piperidine-1-carboxylate** is not readily available in the literature. However, data for the isomeric compound, tert-butyl 4-(tosyloxy)piperidine-1-carboxylate, can provide an estimation of its properties.

| Property                  | Value (for 4-tosyloxy isomer) |
|---------------------------|-------------------------------|
| Melting Point             | 96.0 to 100.0 °C              |
| Boiling Point (Predicted) | 475.3 ± 38.0 °C               |
| Density (Predicted)       | 1.23 ± 0.1 g/cm <sup>3</sup>  |

## Synthesis and Experimental Protocols

The synthesis of **tert-butyl 3-(tosyloxy)piperidine-1-carboxylate** is typically achieved through a two-step process starting from 3-hydroxypiperidine. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by the tosylation of the hydroxyl group.

## Synthesis Workflow



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Caption: Synthetic pathway from 3-hydroxypiperidine to the target compound.

## Experimental Protocol: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate

This protocol is adapted from analogous syntheses of Boc-protected piperidines.

- **Reaction Setup:** In a round-bottom flask, dissolve 3-hydroxypiperidine in a suitable organic solvent such as dichloromethane or a mixture of ethanol and water.

- **Addition of Base:** Add a mild base, such as sodium bicarbonate, to the solution.
- **Addition of Boc Anhydride:** Slowly add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) to the reaction mixture at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, concentrate the mixture under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 3-hydroxypiperidine-1-carboxylate, which can be purified further by column chromatography if necessary.

## Experimental Protocol: Tosylation of tert-Butyl 3-hydroxypiperidine-1-carboxylate

This protocol is based on the general and widely used method for the tosylation of alcohols.

- **Reaction Setup:** Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate in a dry aprotic solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath (0 °C).
- **Addition of Tosyl Chloride:** Slowly add p-toluenesulfonyl chloride (TsCl) to the cooled solution.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
- **Work-up:** Upon completion, quench the reaction by adding water or ice. Extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

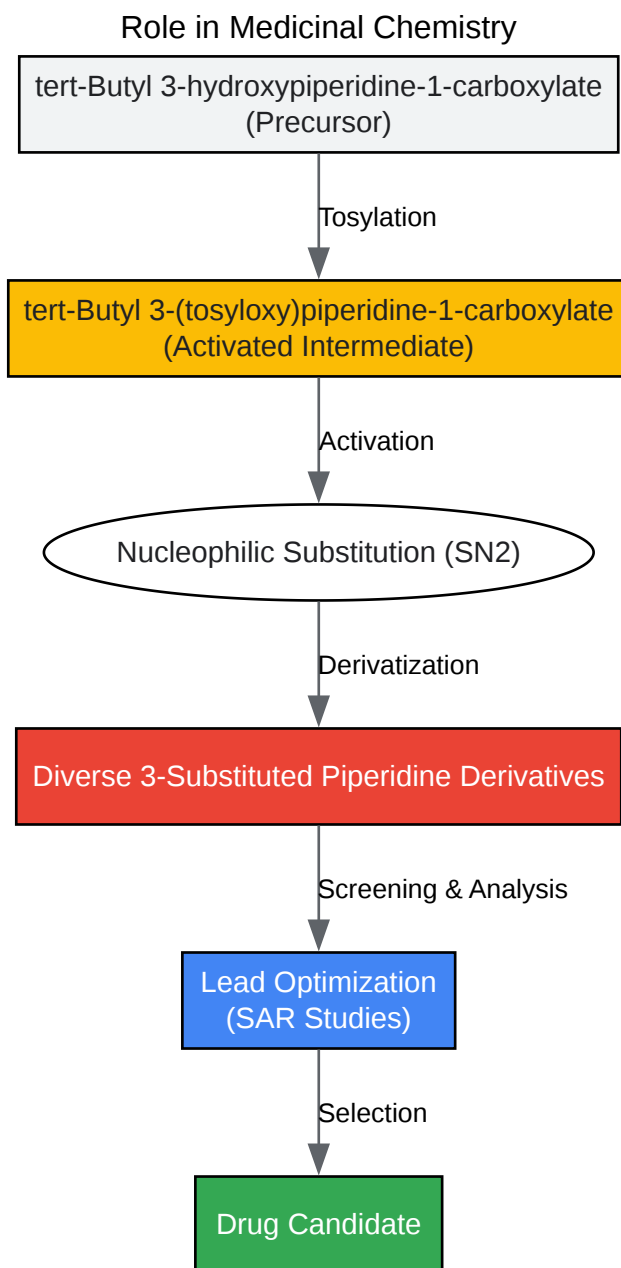
- Final Purification: Purify the crude **tert-butyl 3-(tosyloxy)piperidine-1-carboxylate** by column chromatography on silica gel or by recrystallization to yield the pure compound.

## Applications in Drug Discovery and Development

The piperidine ring is a prevalent scaffold in a multitude of FDA-approved drugs. The functionalization of this ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of drug candidates. **tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate** is a valuable intermediate in this context. The tosylate group at the 3-position acts as an efficient leaving group, enabling the introduction of various nucleophiles to create a diverse library of 3-substituted piperidine derivatives.

The chiral precursor, (S)-1-Boc-3-hydroxypiperidine, is a known key intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers. The tosylated derivative allows for further chemical modifications and the development of new drug candidates.

## Logical Relationship in Drug Development



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Caption: The role of the title compound as an intermediate in drug discovery.

## Safety and Handling

While specific GHS hazard data for **tert-butyl 3-(tosyloxy)piperidine-1-carboxylate** is provided by some suppliers, it is prudent to also consider the safety information of its precursors and related compounds. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

## GHS Hazard Information

| Compound   | GHS Pictograms   | Hazard Statements |
|--|--|-------------------|
| tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate              | H302: Harmful if swallowed.<br>H315: Causes skin irritation.<br>H319: Causes serious eye irritation. H335: May cause respiratory irritation. |                   |
| (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (Precursor) | H315: Causes skin irritation.<br>H319: Causes serious eye irritation. H335: May cause respiratory irritation.                                |                   |
| tert-Butyl 3-oxopiperidine-1-carboxylate (Related Compound)  | H315: Causes skin irritation.<br>H319: Causes serious eye irritation.  |                   |

## Conclusion

**tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate** is a strategically important building block for the synthesis of complex piperidine-containing molecules. Its utility in creating diverse chemical libraries for drug discovery is well-established. The synthetic protocols outlined in this guide are robust and widely applicable, providing a solid foundation for its use in research and development. As with all chemical reagents, appropriate safety precautions should be observed during its handling and use.

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